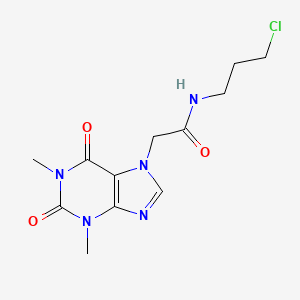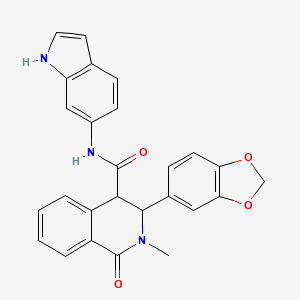![molecular formula C15H21NO4S B11023340 {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone](/img/structure/B11023340.png)
{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone is an organic compound characterized by its unique structure, which includes a methoxyethyl sulfonyl group attached to a phenyl ring, and a piperidinyl methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Methoxyethyl Sulfonyl Group: This step involves the reaction of 2-methoxyethanol with a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions to form 2-methoxyethyl methanesulfonate.
Attachment to the Phenyl Ring: The methoxyethyl sulfonate is then reacted with a phenyl derivative, often through a nucleophilic aromatic substitution reaction, to attach the sulfonyl group to the phenyl ring.
Formation of the Piperidinyl Methanone Moiety: The final step involves the reaction of the sulfonyl phenyl compound with piperidine and a suitable carbonyl source, such as acetic anhydride, to form the piperidinyl methanone structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the piperidinyl methanone moiety, potentially converting it to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore in drug design. Its structural features could interact with biological targets, leading to the development of new therapeutic agents.
Medicine
Medicinally, the compound could be explored for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a candidate for modification into active pharmaceutical ingredients.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance, in a biological context, it may bind to specific enzymes or receptors, altering their activity. The methoxyethyl sulfonyl group could interact with hydrophilic regions of proteins, while the piperidinyl methanone moiety might fit into hydrophobic pockets, facilitating binding and activity modulation.
Comparison with Similar Compounds
Similar Compounds
{2-[(2-Hydroxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone: Similar structure but with a hydroxyethyl group instead of methoxyethyl.
{2-[(2-Methoxyethyl)sulfonyl]phenyl}(morpholin-1-yl)methanone: Similar structure but with a morpholine ring instead of piperidine.
{2-[(2-Methoxyethyl)sulfonyl]phenyl}(pyrrolidin-1-yl)methanone: Similar structure but with a pyrrolidine ring instead of piperidine.
Uniqueness
The uniqueness of {2-[(2-Methoxyethyl)sulfonyl]phenyl}(piperidin-1-yl)methanone lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The methoxyethyl sulfonyl group provides hydrophilicity and potential for hydrogen bonding, while the piperidinyl methanone moiety offers a rigid, hydrophobic structure that can interact with various molecular targets.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C15H21NO4S |
|---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
[2-(2-methoxyethylsulfonyl)phenyl]-piperidin-1-ylmethanone |
InChI |
InChI=1S/C15H21NO4S/c1-20-11-12-21(18,19)14-8-4-3-7-13(14)15(17)16-9-5-2-6-10-16/h3-4,7-8H,2,5-6,9-12H2,1H3 |
InChI Key |
BRLJFDZXTPLYSA-UHFFFAOYSA-N |
Canonical SMILES |
COCCS(=O)(=O)C1=CC=CC=C1C(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B11023268.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B11023278.png)



![trans-4-[({[(2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11023297.png)
![N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}glycine](/img/structure/B11023303.png)
![N-[4-(1,1-dioxido-1,2-thiazolidin-2-yl)phenyl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B11023309.png)
![N-({2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetyl)-L-alanine](/img/structure/B11023317.png)



![6-(3,4-dimethoxyphenyl)-2-[(4-phenylpiperidin-1-yl)methyl]pyridazin-3(2H)-one](/img/structure/B11023356.png)
![[4-(4-methoxyphenyl)piperazino][1-methyl-3-(2-thienyl)-1H-pyrazol-5-yl]methanone](/img/structure/B11023358.png)
